![molecular formula C22H24N2O3S2 B2832212 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 941875-04-3](/img/structure/B2832212.png)
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
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Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazole derivative and has been shown to have interesting biochemical and physiological effects.
Scientific Research Applications
Anticancer Activities
Compounds with structural features similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide have been investigated for their potential anticancer activities. For example, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds exhibited reasonable anticancer activity against different human tumor cell lines, showing high activity against melanoma-type cell lines (Duran & Demirayak, 2012). Another study reported the synthesis of benzothiazole derivatives bearing different heterocyclic rings, which were evaluated for their antitumor activity in vitro, showing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Optoelectronic Properties
The optoelectronic properties of thiazole-based compounds have also been explored. Thiazole-containing monomers were synthesized and characterized, with the resulting conducting polymers investigated for their optoelectronic properties. Such studies contribute to understanding the potential applications of these compounds in electronic and photonic devices (Camurlu & Guven, 2015).
Antibacterial and Antimicrobial Activities
Research on thiazole and benzothiazole derivatives has demonstrated their potential as antibacterial and antimicrobial agents. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains, suggesting their utility in developing new therapeutic strategies (Gür et al., 2020). Another study synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which showed promising antibacterial activity against Gram-positive bacterial strains, highlighting the impact of electron-withdrawing substituents on the phenyl ring for antibacterial response (Trotsko et al., 2018).
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-15(17-7-5-4-6-8-17)23-21(25)11-18-14-29-22(24-18)28-13-16-9-19(26-2)12-20(10-16)27-3/h4-10,12,14-15H,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCOASMRDFCQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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